molecular formula C10H11NO2 B1602324 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid CAS No. 22048-88-0

1,2,3,4-Tetrahydroquinoline-7-carboxylic acid

Cat. No. B1602324
CAS RN: 22048-88-0
M. Wt: 177.2 g/mol
InChI Key: JWFQTXPQWRCFMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid is C9H11NO2. It has a molecular weight of approximately 177.20 Da .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including isomerization of iminium intermediates. Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored for its functionalization .


Physical And Chemical Properties Analysis

  • Density : 1.061 g/mL at 25°C (lit.)

Scientific Research Applications

NMDA Receptor Antagonism

1,2,3,4-Tetrahydroquinoline derivatives, including 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid, have been evaluated for their antagonist activity at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate a potential role in modulating neurotransmission, particularly in relation to the NMDA receptor, a key player in neuronal communication and plasticity (Carling et al., 1992).

Synthesis of Hexahydro Oxaisoindoloquinoline Derivatives

An efficient synthesis of hexahydro oxaisoindoloquinoline derivatives has been reported using 1,2,3,4-tetrahydroquinolines bearing a furan fragment. This process, which involves intramolecular Diels-Alder reactions, highlights the versatility of tetrahydroquinoline derivatives in synthesizing complex, biologically interesting natural products and pharmaceutical agents (Kouznetsov et al., 2004).

Peptide Synthesis

1,2,3,4-Tetrahydroquinoline-2-carboxylic acids play a critical role in the synthesis of peptides. These compounds have been isolated and used in various synthetic pathways, demonstrating their importance in the field of peptide chemistry (Paradisi & Romeo, 1977).

Facile Synthesis for Heterocyclic Analogs

A one-pot method has been developed for the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their heterocyclic analogs. This method leverages the tert-amino effect, showcasing the compound's utility in generating diverse heterocyclic structures (Ryabukhin et al., 2008).

Antibiotic Properties

Compounds such as helquinoline, derived from tetrahydroquinoline, have shown high biological activity against bacteria and fungi. These derivatives, including 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, demonstrate the potential for developing new antibiotic agents (Asolkar et al., 2004).

PPARγ Agonists

Tetrahydroisoquinoline-3-carboxylic acid derivatives, closely related to this compound, have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. Such compounds could be potential treatments for conditions like diabetes (Azukizawa et al., 2008).

Neurophysiological Effects

Some derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been found to transiently increase locomotor activity in mice. These findings suggest a possible physiological role for these compounds in the brain and their potential influence on behavior (Nakagawa et al., 1996).

Safety and Hazards

1,2,3,4-Tetrahydroquinoline-7-carboxylic acid may cause eye, skin, and respiratory irritation. It is harmful if swallowed. Proper precautions should be taken when handling this compound .

Future Directions

Research on 1,2,3,4-tetrahydroquinoline-7-carboxylic acid derivatives continues to explore their biological potential, structural–activity relationships, and novel synthetic strategies for constructing the core scaffold .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFQTXPQWRCFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590782
Record name 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22048-88-0
Record name 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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